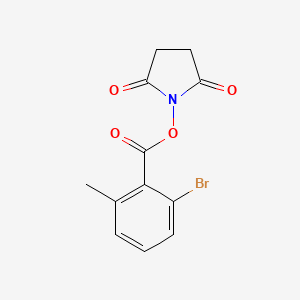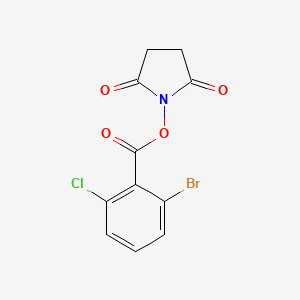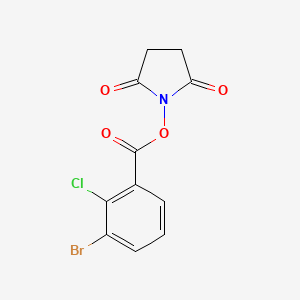
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,5-dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling Reaction: The final step involves coupling the 2,5-dioxopyrrolidin-1-yl group to the brominated and fluorinated benzoate ring. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and potassium thiocyanate (KSCN) for thiocyanate substitution.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: Oxidation can be achieved using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2-bromo-6-fluorobenzoate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 4-fluorobenzoate: This compound has a similar structure but lacks the bromine atom, which may result in different reactivity and applications.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound has a different substituent on the benzoate ring, leading to variations in its chemical and biological properties.
2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate:
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-6-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO4/c12-6-2-1-3-7(13)10(6)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZAIBMYUCJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
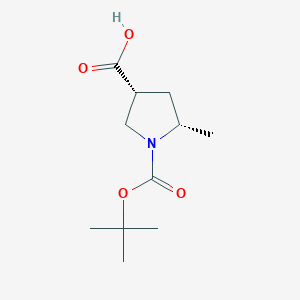
![1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine;dihydrochloride](/img/structure/B8269024.png)
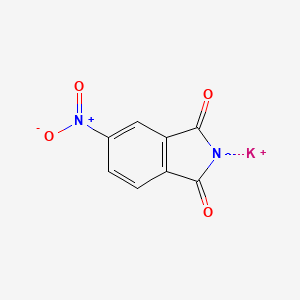

![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrochloride](/img/structure/B8269037.png)
![4-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B8269039.png)
![(3-Bromo-5-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269047.png)
![(3-Bromo-4-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269048.png)
![(4-Bromo-3-iodophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269091.png)
